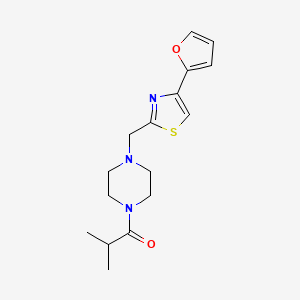

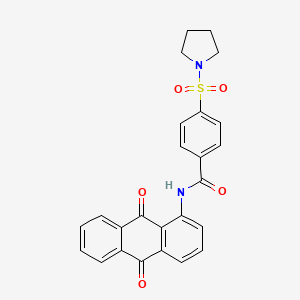

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

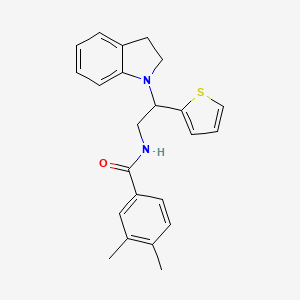

The compound “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” is a small molecule that belongs to the family of imidazole. It carries a unique thiazole ring that carries nitrogen and sulfur atoms . The thiazole ring is detected in several natural compounds, such as peptide alkaloids, metabolites, and cyclopeptides .

Synthesis Analysis

Thiazole derivatives have been synthesized by various methods including Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, modified Hantzsch synthesis . The synthesis of various compounds were carried out by condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .Molecular Structure Analysis

The molecular formula of the compound is C16H21N3O2S. The thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive .Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization .Scientific Research Applications

Drug Development

The thiazole ring is a prominent structure in medicinal chemistry. It’s often included in compounds that exhibit a wide range of biological activities. The presence of the thiazole and furan rings in the compound suggests potential pharmacological properties. Researchers can explore this compound for its efficacy in treating various diseases, particularly those where other thiazole derivatives have been found useful, such as anti-inflammatory, antimicrobial, and anticancer activities .

Biological Studies

Compounds with a thiazole moiety can interact with biological systems in unique ways. They may activate or inhibit biochemical pathways and enzymes or stimulate/block receptors. This compound could be used to study these interactions in biological systems, potentially leading to the discovery of new biological mechanisms or therapeutic targets .

Chemical Synthesis

The reactivity of the thiazole ring allows for various chemical reactions, including donor-acceptor and nucleophilic reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules. It could be used to create new compounds with potential applications in materials science or as novel catalysts .

Analytical Chemistry

Due to its unique structure, this compound could serve as a standard or reagent in analytical methods. It might be used in the development of new assays or analytical techniques, particularly in the detection of biological or chemical substances .

Agricultural Research

Thiazole derivatives are known to exhibit activity as plant growth regulators. This compound could be investigated for its effects on plant growth and development, potentially leading to its application in agriculture to enhance crop yields or protect plants from diseases .

Environmental Science

The compound’s structural features may allow it to bind to various environmental contaminants. It could be used in studies aimed at the removal or degradation of pollutants, contributing to the development of new environmental cleanup methods .

properties

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-12(2)16(20)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-4-3-9-21-14/h3-4,9,11-12H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVAJKSPYQRYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)

![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)

![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)